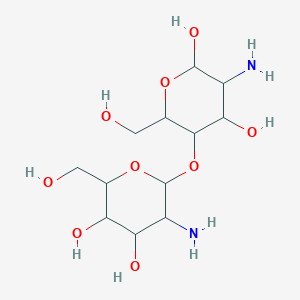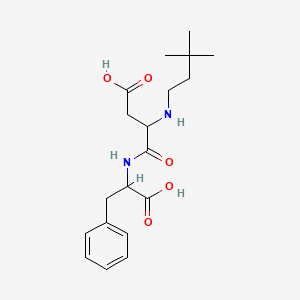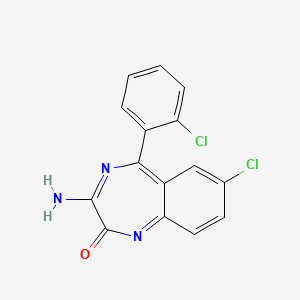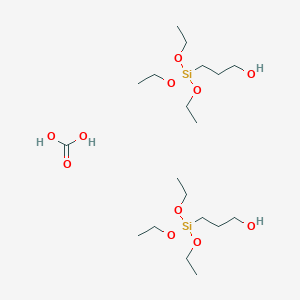
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) is a chemical compound that belongs to the pyrimidinone family. Pyrimidinones are heterocyclic organic compounds containing a pyrimidine ring with a keto group. This particular compound is characterized by the presence of fluorine and methyl groups, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Methyl groups are introduced at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of Sodium Salt: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide or sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Pyrimidinone, 2,6-dimethyl-: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4(3H)-Pyrimidinone, 5-chloro-2,6-dimethyl-: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
4(3H)-Pyrimidinone, 5-fluoro-2-methyl-: Has only one methyl group, which can influence its steric and electronic properties.
Uniqueness
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) is unique due to the presence of both fluorine and two methyl groups, which can significantly impact its chemical reactivity, stability, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H7FN2NaO |
|---|---|
Molekulargewicht |
165.12 g/mol |
InChI |
InChI=1S/C6H7FN2O.Na/c1-3-5(7)6(10)9-4(2)8-3;/h5H,1-2H3; |
InChI-Schlüssel |
HBNDLTJZCVMETE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=O)C1F)C.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


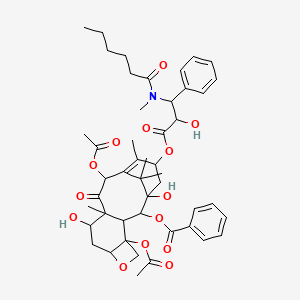
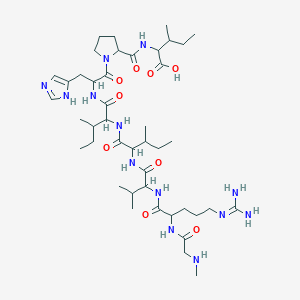
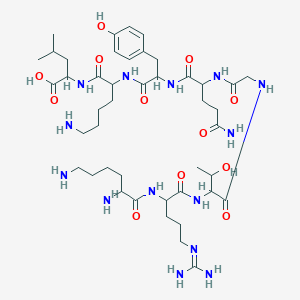
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
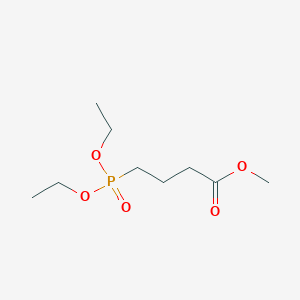
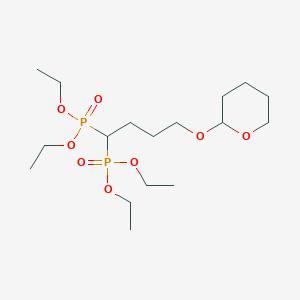
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
